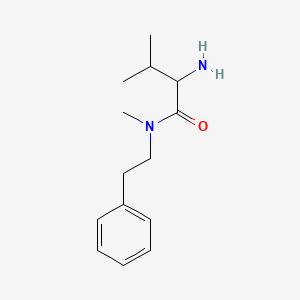
2-Amino-3,N-dimethyl-N-phenethyl-butyramide
Cat. No. B8385154
M. Wt: 234.34 g/mol
InChI Key: PVJDMFFBMBKWBP-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
Patent
US07531545B2
Procedure details


[2-Methyl-1-(methyl-phenethyl-carbamoyl)-propyl]-carbamic acid tert-butyl ester (3.79 g, 11.3 mmol) was added slowly in hydrochloric acid in isopropyl alcohol ([5M], 25 mL). The resulting mixture was stirred for 5 hours at room temperature, then the solvent was evaporated under reduced pressure to yield an oil. The oil was dissolved in ethyl acetate and treated with sodium bicarbonate solution. The organic layer was dried with MgSO4, filtered and the solvent evaporated under reduced pressure to yield an oil, which was purified by column chromatgraphy (10-50% EtOAc/heptane) to yield a residue.
Name
[2-Methyl-1-(methyl-phenethyl-carbamoyl)-propyl]-carbamic acid tert-butyl ester
Quantity
3.79 g
Type
reactant
Reaction Step One





Identifiers


|
REACTION_CXSMILES
|
C(OC(=O)[NH:7][CH:8]([C:12](=[O:23])[N:13]([CH3:22])[CH2:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)[CH:9]([CH3:11])[CH3:10])(C)(C)C.C(=O)(O)[O-].[Na+]>Cl.C(O)(C)C.C(OCC)(=O)C>[NH2:7][CH:8]([CH:9]([CH3:11])[CH3:10])[C:12]([N:13]([CH3:22])[CH2:14][CH2:15][C:16]1[CH:21]=[CH:20][CH:19]=[CH:18][CH:17]=1)=[O:23] |f:1.2|
|
Inputs


Step One
|
Name
|
[2-Methyl-1-(methyl-phenethyl-carbamoyl)-propyl]-carbamic acid tert-butyl ester
|
|
Quantity
|
3.79 g
|
|
Type
|
reactant
|
|
Smiles
|
C(C)(C)(C)OC(NC(C(C)C)C(N(CCC1=CC=CC=C1)C)=O)=O
|
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
Cl
|
|
Name
|
|
|
Quantity
|
25 mL
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(C)O
|
Step Two
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
reactant
|
|
Smiles
|
C([O-])(O)=O.[Na+]
|
Step Three
|
Name
|
|
|
Quantity
|
0 (± 1) mol
|
|
Type
|
solvent
|
|
Smiles
|
C(C)(=O)OCC
|
Conditions


Temperature
|
Control Type
|
AMBIENT
|
Stirring
|
Type
|
CUSTOM
|
|
Details
|
The resulting mixture was stirred for 5 hours at room temperature
|
|
Rate
|
UNSPECIFIED
|
|
RPM
|
0
|
Other
|
Conditions are dynamic
|
1
|
|
Details
|
See reaction.notes.procedure_details.
|
Workups


CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent was evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield an oil
|
DRY_WITH_MATERIAL
|
Type
|
DRY_WITH_MATERIAL
|
|
Details
|
The organic layer was dried with MgSO4
|
FILTRATION
|
Type
|
FILTRATION
|
|
Details
|
filtered
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
the solvent evaporated under reduced pressure
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield an oil, which
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
was purified by column chromatgraphy (10-50% EtOAc/heptane)
|
CUSTOM
|
Type
|
CUSTOM
|
|
Details
|
to yield a residue
|
Outcomes


Product
Details
Reaction Time |
5 h |
|
Name
|
|
|
Type
|
|
|
Smiles
|
NC(C(=O)N(CCC1=CC=CC=C1)C)C(C)C
|
Source


|
Source
|
Open Reaction Database (ORD) |
|
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |
